Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate
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Overview
Description
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the primary targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
For example, indazole derivatives that inhibit COX-2 would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
Based on the known activities of indazole derivatives, the compound could potentially exhibit a range of effects, such as anti-inflammatory effects due to cox-2 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The carboxylate ester group is introduced through esterification reactions using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
2-Phenylindazole: Contains a phenyl group at the 2-position, which can influence its biological activity and chemical properties.
5-Nitroindazole:
The uniqueness of this compound lies in its specific structure, which combines the indazole core with an ethyl ester group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVOOGPKKBSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517305 |
Source
|
Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29984-86-9 |
Source
|
Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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